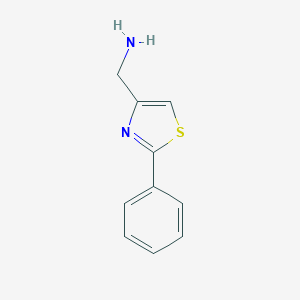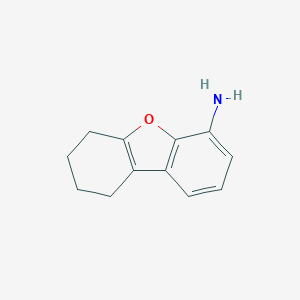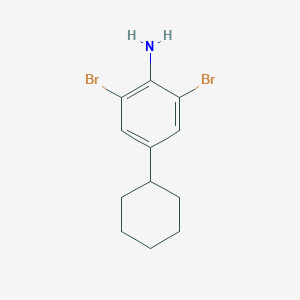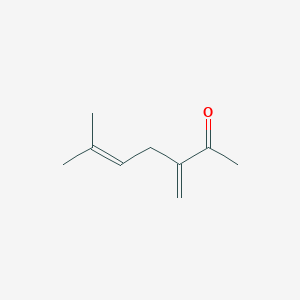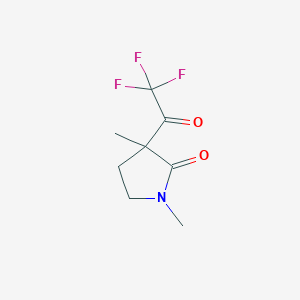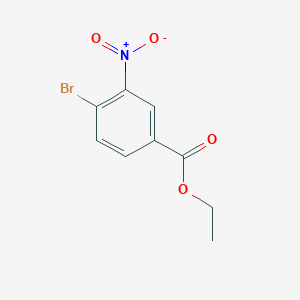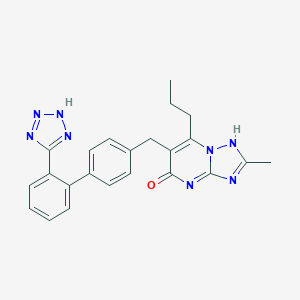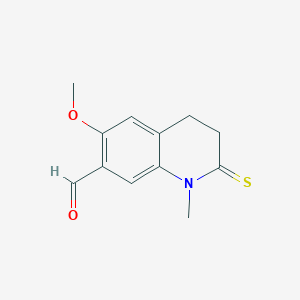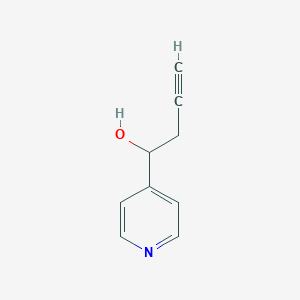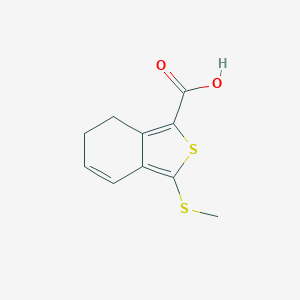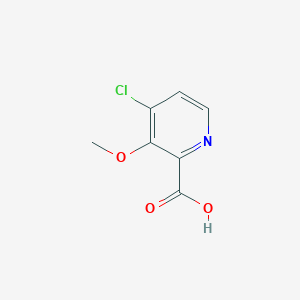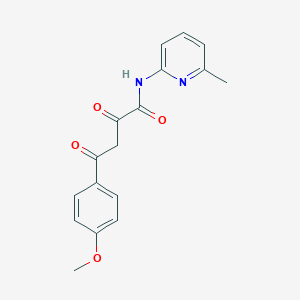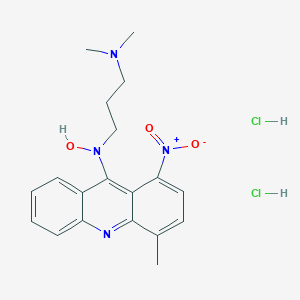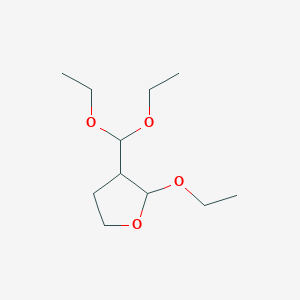
3-(Diethoxymethyl)-2-ethoxytetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is an organic compound characterized by its tetrahydrofuran ring substituted with diethoxymethyl and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran typically involves the reaction of tetrahydrofuran derivatives with diethoxymethylating agents under controlled conditions. One common method includes the use of diethoxymethyl chloride in the presence of a base such as sodium hydride, which facilitates the substitution reaction to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, diethoxymethyl chloride, various nucleophiles.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
3-(Diethoxymethyl)-2-ethoxytetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 3-(Diethoxymethyl)-2-methoxytetrahydrofuran
- 3-(Diethoxymethyl)-2-propoxytetrahydrofuran
- 3-(Diethoxymethyl)-2-butoxytetrahydrofuran
Comparison: Compared to its analogs, 3-(Diethoxymethyl)-2-ethoxytetrahydrofuran is unique due to the presence of ethoxy groups, which may influence its reactivity and solubility. Its specific structural features make it suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(diethoxymethyl)-2-ethoxyoxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4/c1-4-12-10(13-5-2)9-7-8-15-11(9)14-6-3/h9-11H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWIQYGZMJTBKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CCO1)C(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468884 |
Source


|
| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177940-20-4 |
Source


|
| Record name | 3-(diethoxymethyl)-2-ethoxytetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
